3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds. It features a unique spirocyclic structure that incorporates three nitrogen atoms within its framework, which contributes to its potential biological and chemical activities. The compound is characterized by its trifluoromethyl group and a methoxybenzoyl moiety, enhancing its chemical reactivity and applications in various fields.
The compound is classified under the category of triazaspiro compounds, which are known for their diverse biological activities. It has a molecular formula of C16H16F3N3O3 and a molecular weight of approximately 355.31 g/mol . The compound's CAS number is 941880-69-9, which is used for identification in chemical databases.
The synthesis of 3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step synthetic routes that may include:
These methods are generally characterized by high specificity and yield, although detailed reaction conditions such as temperature, solvent choice, and catalysts can significantly influence the outcomes .
The molecular structure of 3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can be represented with various notations:
O=C1NC2(C(=O)N1C)CCN(CC2)C(=O)c1cccc(c1)C(F)(F)F
ZIZLXTNOELUWSS-UHFFFAOYSA-N
The structure features a spirocyclic arrangement with nitrogen atoms contributing to its unique properties. The trifluoromethyl group enhances lipophilicity and may influence biological interactions.
The chemical reactivity of 3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione includes:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization .
The mechanism of action for 3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully elucidated but is believed to involve:
Further studies are necessary to clarify its specific mechanisms and biological implications.
The physical properties of 3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione include:
Chemical properties include:
These properties are crucial for determining handling procedures and potential applications in research .
The applications of 3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione span various fields:
Research continues to explore new applications based on its chemical characteristics and biological activities .
This comprehensive analysis highlights the significance of 3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione within scientific research and industrial applications.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: